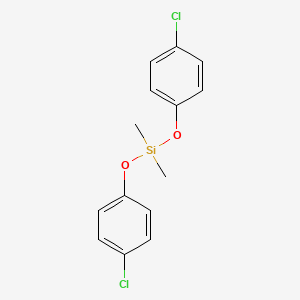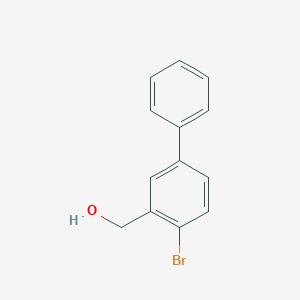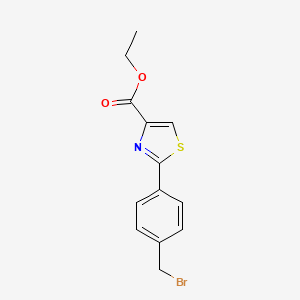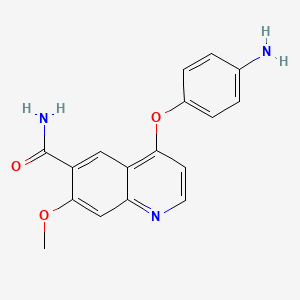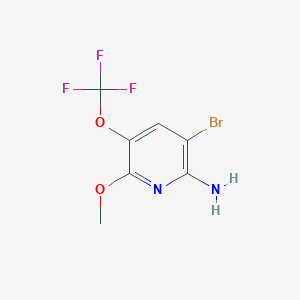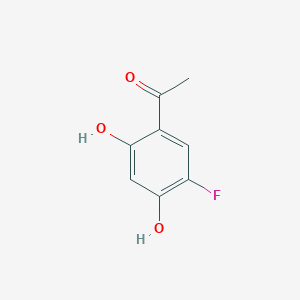
1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C8H7FO3This compound is an aromatic ketone and is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one can be achieved through several methods. One common method involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride without solvent between 115°C and 150°C, yielding an 88-89% product . Another method involves performing double esterification on amino groups and phenolic hydroxy groups in one step by taking amino-phenol as a raw material, followed by Fries rearrangement under the condition of aluminum chloride/sodium chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of aluminum chloride as a catalyst is common in industrial settings due to its efficiency in promoting the Fries rearrangement .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Used in the development of beta-blockers and other therapeutic agents.
Industry: Employed in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as an intermediate in the synthesis of beta-blockers, which function by blocking beta-adrenergic receptors, thereby reducing heart rate and blood pressure .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar in structure but lacks the additional hydroxy group at the 4-position.
1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar but lacks the fluorine atom at the 5-position.
Uniqueness
1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one is unique due to the presence of both fluorine and hydroxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
Properties
Molecular Formula |
C8H7FO3 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
1-(5-fluoro-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7FO3/c1-4(10)5-2-6(9)8(12)3-7(5)11/h2-3,11-12H,1H3 |
InChI Key |
MRSASCBSNVKPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

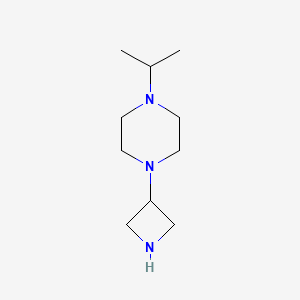

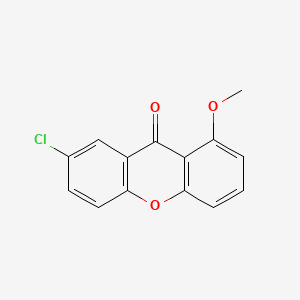
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
